2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
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Overview
Description
2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a methoxy group, a methyl group, a sulfonylamino group, and a nitrophenyl group, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate in the presence of a solvent and a catalyst. The reaction is carried out at a temperature of 45-60°C for 10-14 hours . After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove by-products. The filtrate is then concentrated under reduced pressure to obtain the desired compound.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and quality while minimizing environmental impact. The use of efficient catalysts and solvents, along with advanced purification techniques, allows for the production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with signal transduction pathways, affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl-(2-methoxyphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
- 2-[benzyl-(2-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
- 2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(4-nitrophenyl)acetamide
Uniqueness
2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the benzene ring, along with the sulfonylamino and nitrophenyl groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S/c1-17-11-12-21(32-2)22(13-17)33(30,31)25(15-18-7-4-3-5-8-18)16-23(27)24-19-9-6-10-20(14-19)26(28)29/h3-14H,15-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVUSHMDQDQSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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